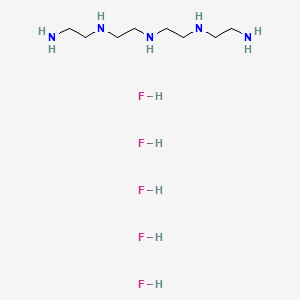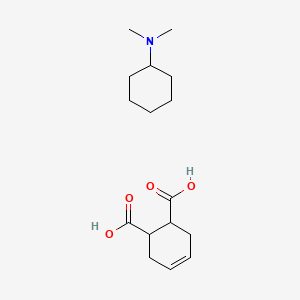
Disodium 4,4'-((1,8-dihydroxy-9H-carbazole-2,7-diyl)bis(azo))bis(benzenesulphonate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 4,4’-((1,8-dihydroxy-9H-carbazole-2,7-diyl)bis(azo))bis(benzenesulphonate) involves multiple steps:
Formation of Carbazole Derivative: The initial step involves the synthesis of a carbazole derivative through a series of reactions, including nitration, reduction, and cyclization.
Azo Coupling Reaction: The carbazole derivative undergoes azo coupling with diazonium salts derived from sulphanilic acid. This reaction typically occurs under acidic conditions and requires a coupling agent.
Sulphonation: The final step involves sulphonation to introduce sulphonate groups, enhancing the solubility of the compound in water.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Processing: Large reactors are used to carry out the reactions in batches.
Continuous Processing: Some industries may use continuous processing techniques to improve efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Disodium 4,4’-((1,8-dihydroxy-9H-carbazole-2,7-diyl)bis(azo))bis(benzenesulphonate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.
Substitution: The compound can undergo substitution reactions, particularly on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium dithionite, zinc dust in acidic medium.
Substitution Reagents: Halogens, nitrating agents.
Major Products Formed
Oxidation Products: Various oxidized derivatives depending on the conditions.
Reduction Products: Amines and other reduced forms.
Substitution Products: Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
Disodium 4,4’-((1,8-dihydroxy-9H-carbazole-2,7-diyl)bis(azo))bis(benzenesulphonate) has diverse applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for detecting and quantifying various substances.
Biology: Employed in staining techniques for visualizing biological samples under a microscope.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored inks
Wirkmechanismus
The compound exerts its effects primarily through its ability to absorb and reflect specific wavelengths of light, giving it its characteristic color. The molecular targets include various substrates that interact with the azo groups, leading to changes in their optical properties. The pathways involved are mainly photophysical and photochemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Disodium 4,4’-bis(2-sulphostyryl)biphenyl (EINECS 280-734-8): Another dye with similar applications but different structural properties.
Uniqueness
Disodium 4,4’-((1,8-dihydroxy-9H-carbazole-2,7-diyl)bis(azo))bis(benzenesulphonate) is unique due to its specific azo linkage and carbazole core, which impart distinct optical properties and make it suitable for specialized applications in various fields .
Eigenschaften
CAS-Nummer |
83803-46-7 |
|---|---|
Molekularformel |
C24H15N5Na2O8S2 |
Molekulargewicht |
611.5 g/mol |
IUPAC-Name |
disodium;4-[(2E)-2-[(7E)-1,8-dioxo-7-[(4-sulfonatophenyl)hydrazinylidene]-9H-carbazol-2-ylidene]hydrazinyl]benzenesulfonate |
InChI |
InChI=1S/C24H17N5O8S2.2Na/c30-23-19(28-26-13-1-5-15(6-2-13)38(32,33)34)11-9-17-18-10-12-20(24(31)22(18)25-21(17)23)29-27-14-3-7-16(8-4-14)39(35,36)37;;/h1-12,25-27H,(H,32,33,34)(H,35,36,37);;/q;2*+1/p-2/b28-19+,29-20+;; |
InChI-Schlüssel |
BIPBDKHLLBBFBC-RXDUAVECSA-L |
Isomerische SMILES |
C1=CC(=CC=C1N/N=C\2/C(=O)C3=C(C4=C(N3)C(=O)/C(=N/NC5=CC=C(C=C5)S(=O)(=O)[O-])/C=C4)C=C2)S(=O)(=O)[O-].[Na+].[Na+] |
Kanonische SMILES |
C1=CC(=CC=C1NN=C2C=CC3=C(C2=O)NC4=C3C=CC(=NNC5=CC=C(C=C5)S(=O)(=O)[O-])C4=O)S(=O)(=O)[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


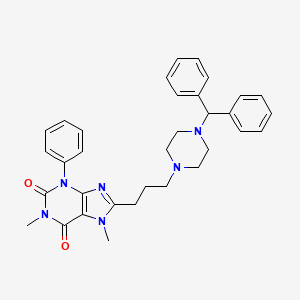
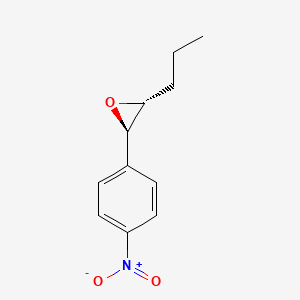
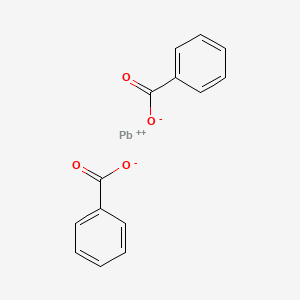
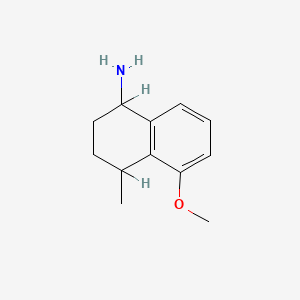
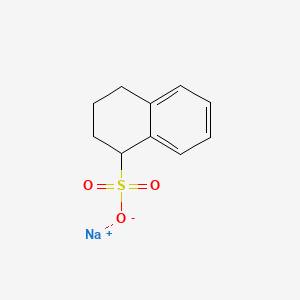


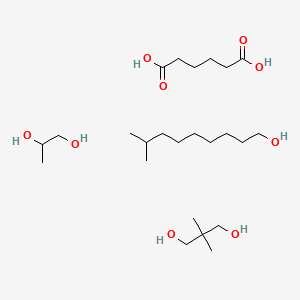
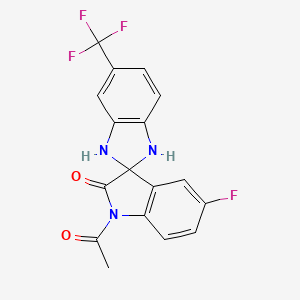
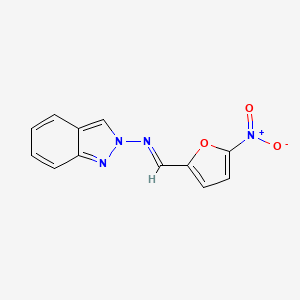
![N,N-diethylethanamine;(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonic acid](/img/structure/B12706325.png)
